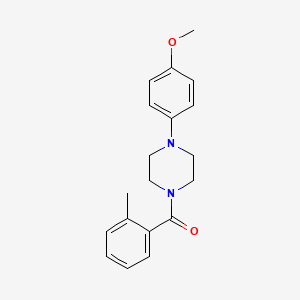![molecular formula C20H17N3O B5877392 5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B5877392.png)
5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine, also known as BMFP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BMFP is a heterocyclic compound that belongs to the class of furo[2,3-d]pyrimidines.
Mécanisme D'action
The mechanism of action of 5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine is not fully understood, but several studies have provided insights into its potential modes of action. One study suggested that 5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine inhibited the activity of protein kinase CK2 by binding to its catalytic subunit. Another study proposed that 5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine induced cell cycle arrest and apoptosis in cancer cells by regulating the expression of several genes involved in these processes.
Biochemical and Physiological Effects:
5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have shown that 5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine has anti-inflammatory and antinociceptive effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine has several advantages for lab experiments, including its high purity and stability, which make it suitable for biological assays and drug screening. However, 5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine has some limitations, including its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for 5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine research, including the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative disorders and infectious diseases. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties may enhance its therapeutic potential. Finally, the elucidation of its mechanism of action may provide insights into its potential use as a drug target.
Méthodes De Synthèse
The synthesis of 5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine involves the reaction of 4-methylbenzaldehyde with 2-cyanomethyl-5,6-dimethylfuran in the presence of a catalytic amount of piperidine. The resulting intermediate is then reacted with 2-aminopyrimidine to yield 5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine. The synthesis of 5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine has been reported in several scientific journals, and the purity and yield of the compound have been optimized through various methods.
Applications De Recherche Scientifique
5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine has been investigated for its potential therapeutic applications in several scientific studies. One study reported that 5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine exhibited antiproliferative activity against several cancer cell lines, including colon, lung, and breast cancer cells. Another study demonstrated that 5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine had potent inhibitory effects on the activity of protein kinase CK2, which is involved in several cellular processes, including cell proliferation and apoptosis.
Propriétés
IUPAC Name |
5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c1-12-3-7-14(8-4-12)16-17-19(21)22-11-23-20(17)24-18(16)15-9-5-13(2)6-10-15/h3-11H,1-2H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVGNLZUNWOIDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(OC3=NC=NC(=C23)N)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-methyl-4-{2-oxo-2-[4-(3-phenylpropyl)-1,4-diazepan-1-yl]ethyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5877351.png)

![2-(4-methoxyphenyl)-8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5877370.png)


![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5877380.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5877401.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-6-quinoxalinylpropanamide](/img/structure/B5877406.png)
![3-bromo-4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5877417.png)
![2-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B5877423.png)